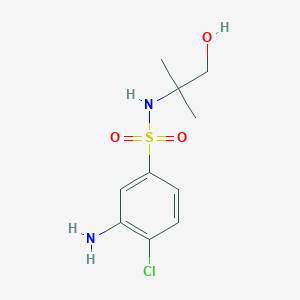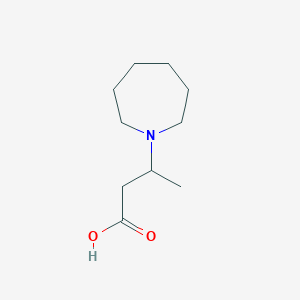
3-(1-Azepanyl)butanoic acid
Descripción general
Descripción
3-(1-Azepanyl)butanoic acid, also known as homotaurine or tramiprosate, is an organic compound. It is a saturated seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . The molecular weight of the hydrochloride form of this compound is 221.73 .
Synthesis Analysis
The synthesis of azepane-based compounds like 3-(1-Azepanyl)butanoic acid is a continuous challenge for synthetic organic chemists . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The linear formula of 3-(1-Azepanyl)butanoic acid hydrochloride is C10 H19 N O2 . Cl H . The InChI key for this compound is CWYQJLDYMRBTLG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(1-Azepanyl)butanoic acid hydrochloride is a solid at room temperature .Aplicaciones Científicas De Investigación
1. Food Safety and Quality Control
3-Methyl-butanoic acid, a compound related to 3-(1-Azepanyl)butanoic acid, has been identified as a marker for the presence of Staphylococcus aureus in pork. This correlation suggests its potential use in the meat industry for specific detection of this pathogen, contributing to food safety and quality control (Hu et al., 2020).
2. Nanotechnology and Molecular Engineering
In the field of nanotechnology, compounds like 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid have been utilized to demonstrate the optical gating of nanofluidic devices. This application in synthetic ion channels shows potential for use in controlled release, sensing, and information processing (Ali et al., 2012).
3. Agriculture and Crop Protection
3-(3-Indolyl)butanoic acid, similar in structure to 3-(1-Azepanyl)butanoic acid, has shown algicidal properties, effectively controlling the growth of green algae in hydroponic cultures. This compound could be a non-phytotoxic algicide for hydroponically grown crops (Nonomura et al., 2001).
4. Pharmaceutical Research
Related compounds, such as 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, have been synthesized as potential hybrid anticonvulsants. This research opens pathways for developing new drugs for epilepsy treatment (Kamiński et al., 2016).
5. Chemical and Catalytic Processes
Butanoic acid derivatives have been explored in studies related to catalysis and chemical reactions. For instance, the role of acidic and basic bifunctional catalysts in converting ethanol to 1-butanol highlights the importance of these compounds in renewable energy and chemical synthesis (Li et al., 2018).
Safety And Hazards
Direcciones Futuras
Azepane-based compounds continue to play a significant role in synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
3-(azepan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUNGNZEYBRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Azepanyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




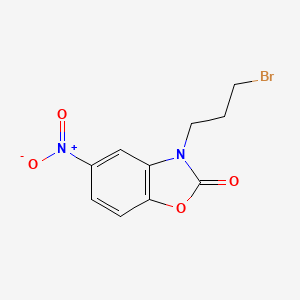
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)

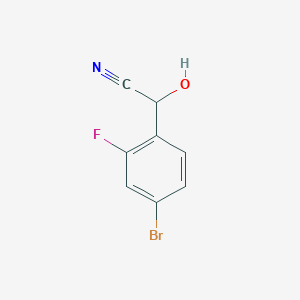




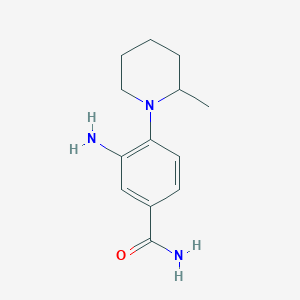
![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)
![2-{4-[cyclopropyl(propyl)sulfamoyl]-1H-pyrazol-1-yl}acetic acid](/img/structure/B1371055.png)
